molecular formula C19H22Cl2N2O3S B3620734 2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

Cat. No.: B3620734
M. Wt: 429.4 g/mol
InChI Key: CECPGGOJBCLHTB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is a chemical compound with the molecular formula C₁₉H₂₂Cl₂N₂O₃S It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(dipropylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Reduction Reactions: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the corresponding sulfonic acid derivative.

Scientific Research Applications

2,5-Dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

2,5-Dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-3-11-23(12-4-2)27(25,26)16-8-6-15(7-9-16)22-19(24)17-13-14(20)5-10-18(17)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECPGGOJBCLHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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